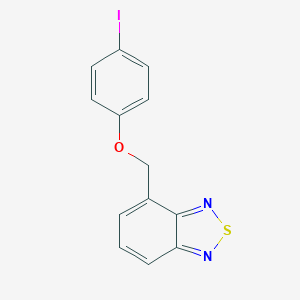![molecular formula C13H20N2O6S2 B299521 N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by NSC 95397 has been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for further development as a cancer therapy.
作用机制
The mechanism of action of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves its inhibition of the enzyme CAIX. CAIX is a transmembrane protein that is overexpressed in many types of cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 disrupts the pH balance of the tumor microenvironment and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the expression of genes involved in tumor growth and metastasis. N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has also been shown to have minimal toxicity to normal cells, making it a promising candidate for further development as a cancer therapy.
实验室实验的优点和局限性
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective tool for studying the role of CAIX in cancer biology. However, one limitation of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 is that it is not selective for CAIX and can also inhibit other carbonic anhydrase isoforms, which may limit its specificity in certain experimental settings.
未来方向
There are several future directions for the study of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 and its potential therapeutic applications. One direction is the development of more selective CAIX inhibitors that can be used in combination with other cancer therapies to enhance their efficacy. Another direction is the investigation of the role of CAIX in other diseases, such as hypoxia-induced pulmonary hypertension and ischemic stroke. Finally, the development of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 analogs with improved pharmacokinetic properties and efficacy may lead to the development of a novel cancer therapy.
合成方法
The synthesis of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylsulfonyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for further study.
科学研究应用
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. The anti-tumor effects of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 are thought to be due to its inhibition of CAIX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
属性
产品名称 |
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide |
|---|---|
分子式 |
C13H20N2O6S2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-[2-(4-morpholin-4-ylsulfonylphenoxy)ethyl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O6S2/c1-22(16,17)14-6-9-21-12-2-4-13(5-3-12)23(18,19)15-7-10-20-11-8-15/h2-5,14H,6-11H2,1H3 |
InChI 键 |
KFCMWCPDVIKFRM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
规范 SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)

![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)